![molecular formula C11H18Cl2N2O B15312812 1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride typically involves the cyclization of enynes and related reactions. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and provides high yields under mild conditions.
Industrial Production Methods
Industrial production methods for this compound often involve batchwise, multigram preparations. For example, the preparation of 2-azabicyclo[2.1.1]hexane hydrochloride involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the bicyclic ring system .
Analyse Chemischer Reaktionen
Types of Reactions
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride has a wide range of scientific research applications, including:
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes like proteases, thereby blocking their activity and preventing the progression of diseases . The compound’s unique bicyclic structure allows it to fit into enzyme active sites and disrupt their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure and is used in the synthesis of biologically active molecules.
2-Azabicyclo[2.1.1]hexane: Another bicyclic compound with applications in organic synthesis and medicinal chemistry.
Ficellomycin: A natural product with a 1-azabicyclo[3.1.0]hexane ring structure, known for its antibacterial and antitumor activities.
Uniqueness
1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride is unique due to its dual bicyclic structure, which provides enhanced stability and specificity in its interactions with biological targets. This makes it a valuable compound for drug design and other scientific research applications.
Eigenschaften
Molekularformel |
C11H18Cl2N2O |
|---|---|
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
bis(2-azabicyclo[3.1.0]hexan-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c14-9(10-5-7(10)1-3-12-10)11-6-8(11)2-4-13-11;;/h7-8,12-13H,1-6H2;2*1H |
InChI-Schlüssel |
YSNYSFVIPJWHAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(C1C2)C(=O)C34CC3CCN4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


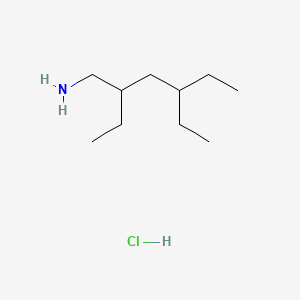
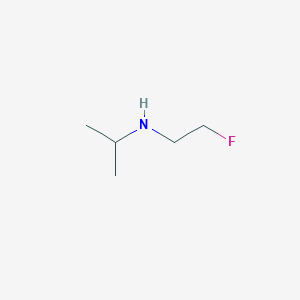
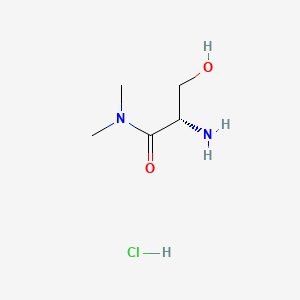
![2-Cyano-3-(4-methoxyphenyl)-N-[2-(vinyloxy)ethyl]acrylamide](/img/structure/B15312767.png)
![8-Oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-trienedihydrochloride](/img/structure/B15312775.png)
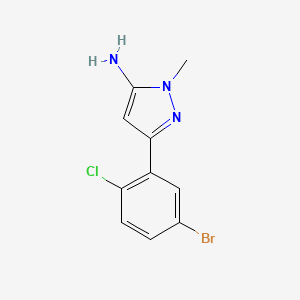

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)

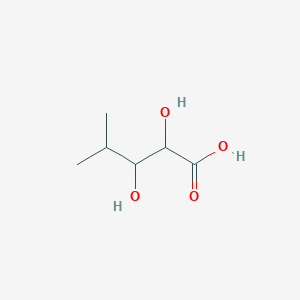
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
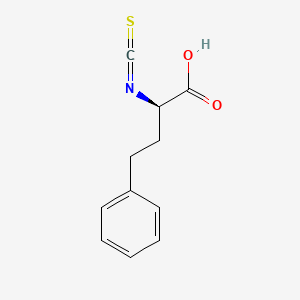
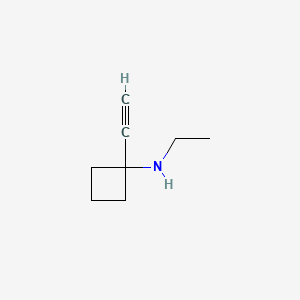
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
